1-(5-Aminopyridin-2-yl)-3-propylpiperidin-4-ol
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions
The systematic name this compound follows established International Union of Pure and Applied Chemistry nomenclature principles for complex heterocyclic compounds. The name construction begins with the core piperidine ring system, which serves as the primary structural framework. The piperidine ring is numbered systematically, with position 1 bearing the 5-aminopyridin-2-yl substituent, position 3 containing the propyl group, and position 4 featuring the hydroxyl functionality.
The pyridine component of the molecule is designated as 5-aminopyridin-2-yl, indicating that the amino group occupies position 5 of the pyridine ring, while the connection to the piperidine occurs at position 2. This systematic approach ensures unambiguous identification of the compound's structure. The propyl substituent at position 3 of the piperidine ring represents a three-carbon aliphatic chain, while the hydroxyl group at position 4 introduces alcohol functionality to the molecule.
Alternative naming conventions might describe this compound using different systematic approaches, but the International Union of Pure and Applied Chemistry name provides the most precise structural description. The Chemical Abstracts Service registry number 2097995-44-1 serves as a unique identifier for this specific compound in chemical databases. This numerical identifier eliminates any potential ambiguity that might arise from variant naming systems or structural representations.
Molecular Formula and Atomic Composition
The molecular formula of this compound is C₁₃H₂₁N₃O, with a molecular weight of 235.33 grams per mole. This composition reflects the presence of thirteen carbon atoms, twenty-one hydrogen atoms, three nitrogen atoms, and one oxygen atom. The molecular formula provides essential information about the compound's elemental composition and serves as a foundation for understanding its chemical properties and behavior.
The carbon framework consists of the six-membered pyridine ring contributing five carbon atoms, the six-membered piperidine ring providing five additional carbons, and the propyl substituent adding three more carbon atoms. The nitrogen content includes two nitrogen atoms within the heterocyclic rings (one in pyridine and one in piperidine) plus one nitrogen in the amino group attached to the pyridine ring. The single oxygen atom originates from the hydroxyl group attached to the piperidine ring.
Table 1: Atomic Composition Analysis of this compound
| Element | Count | Percentage by Mass | Contribution Source |
|---|---|---|---|
| Carbon | 13 | 66.35% | Pyridine ring (5), Piperidine ring (5), Propyl group (3) |
| Hydrogen | 21 | 8.99% | Ring-bound, alkyl-bound, amino, and hydroxyl hydrogens |
| Nitrogen | 3 | 17.86% | Pyridine ring (1), Piperidine ring (1), Amino group (1) |
| Oxygen | 1 | 6.80% | Hydroxyl group |
The degree of unsaturation calculation reveals four degrees of unsaturation, accounting for the aromatic pyridine ring (four degrees) while the piperidine ring and propyl chain contribute no additional unsaturation. This analysis confirms the presence of one aromatic ring system and the absence of additional multiple bonds or rings beyond those explicitly identified in the structure.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic characterization of this compound would employ multiple analytical techniques to confirm structural identity and purity. Nuclear magnetic resonance spectroscopy would provide detailed information about the hydrogen and carbon environments within the molecule. The proton nuclear magnetic resonance spectrum would display characteristic signals for the aromatic protons of the pyridine ring, the aliphatic protons of the piperidine ring, the propyl chain protons, and the amino and hydroxyl protons.
The aromatic region of the proton nuclear magnetic resonance spectrum would show signals between 7.0 and 8.5 parts per million, corresponding to the three aromatic protons on the pyridine ring. These signals would appear as distinct multipiples due to coupling patterns characteristic of substituted pyridine rings. Similar compounds show aromatic proton signals at approximately 7.42 parts per million for the proton at position 5 of the pyridine ring, with additional signals appearing at 7.48-7.50 parts per million for other aromatic positions.
The aliphatic region would contain complex multipiples corresponding to the piperidine ring protons and the propyl chain. The methylene protons of the piperidine ring would appear between 1.5 and 4.0 parts per million, while the propyl chain would show characteristic signals for the terminal methyl group around 1.0 parts per million and the methylene groups between 1.0 and 2.5 parts per million. The hydroxyl proton would appear as a broad signal that could exchange with deuterated solvents.
Infrared spectroscopy would reveal characteristic absorption bands for the functional groups present in the molecule. The hydroxyl group would produce a broad absorption band between 3200 and 3600 wavenumbers, while the amino group would show narrower peaks in the 3300-3500 wavenumber region. The aromatic carbon-hydrogen stretches would appear above 3000 wavenumbers, while aliphatic carbon-hydrogen stretches would occur below 3000 wavenumbers. The aromatic carbon-carbon and carbon-nitrogen stretches would produce absorption bands in the 1400-1600 wavenumber region.
Table 2: Expected Infrared Absorption Bands for Key Functional Groups
| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Appearance |
|---|---|---|---|
| Hydroxyl (O-H) | 3200-3600 | Strong | Broad |
| Amino (N-H) | 3300-3500 | Medium | Sharp |
| Aromatic C-H | 3000-3100 | Medium | Sharp |
| Aliphatic C-H | 2800-3000 | Strong | Sharp |
| Aromatic C=C, C=N | 1400-1600 | Strong | Sharp |
Mass spectrometry would provide confirmation of the molecular weight and fragmentation patterns characteristic of the compound structure. The molecular ion peak would appear at mass-to-charge ratio 235, corresponding to the molecular weight of 235.33 grams per mole. Fragmentation patterns would likely include loss of the propyl group (43 mass units), loss of the hydroxyl group (17 mass units), and fragmentation of the piperidine ring system. The aminopyridine fragment would represent a stable fragment ion, while the piperidine portion might undergo characteristic fragmentation patterns observed in related cyclic amine compounds.
X-ray Crystallography and Conformational Analysis
X-ray crystallography represents the definitive method for determining the three-dimensional structure of this compound in the solid state. This technique would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles throughout the molecule. The crystallographic analysis would reveal the preferred conformation of the piperidine ring, the orientation of the propyl substituent, and the spatial relationship between the pyridine and piperidine ring systems.
The piperidine ring would likely adopt a chair conformation, as this represents the most energetically favorable arrangement for six-membered saturated rings. The hydroxyl group at position 4 could occupy either an axial or equatorial position, with the equatorial orientation generally preferred due to reduced steric interactions. The propyl substituent at position 3 would also preferentially adopt an equatorial orientation to minimize steric hindrance with other ring substituents.
Conformational analysis would examine the rotational freedom around the bond connecting the piperidine nitrogen to the pyridine ring. This bond represents a critical structural feature that influences the overall molecular shape and potential biological activity. The preferred conformation would balance several factors including steric interactions between the ring systems, electronic effects from the nitrogen atoms, and potential intramolecular hydrogen bonding interactions.
Table 3: Expected Crystallographic Parameters for Key Structural Features
| Structural Feature | Expected Range | Significance |
|---|---|---|
| Piperidine Ring Conformation | Chair form | Minimum energy conformation |
| C-N Bond Length (piperidine-pyridine) | 1.45-1.50 Å | Typical C-N single bond |
| N-C Bond Length (amino group) | 1.35-1.40 Å | Aromatic C-N bond |
| C-O Bond Length (hydroxyl) | 1.40-1.45 Å | Typical C-O single bond |
| Torsional Angle (ring connection) | Variable | Conformational flexibility |
The crystal structure would also reveal intermolecular interactions such as hydrogen bonding between adjacent molecules. The amino group on the pyridine ring and the hydroxyl group on the piperidine ring could participate in hydrogen bonding networks that stabilize the crystal lattice. These intermolecular interactions would influence the compound's physical properties including melting point, solubility, and crystal morphology.
Related crystallographic studies of similar compounds have shown that pyridine-piperidine conjugates often display specific binding modes when interacting with protein targets. The spatial arrangement of the nitrogen atoms and the overall molecular geometry play crucial roles in determining binding affinity and selectivity for biological targets. Understanding these three-dimensional features through crystallographic analysis provides essential information for structure-activity relationship studies and rational drug design efforts.
The conformational flexibility of the molecule, particularly around the propyl substituent and the inter-ring connection, would be quantified through analysis of temperature factors and potential alternative conformations observed in the crystal structure. This information contributes to understanding the dynamic behavior of the molecule in solution and its potential for adopting different conformations when binding to various molecular targets.
Properties
IUPAC Name |
1-(5-aminopyridin-2-yl)-3-propylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-2-3-10-9-16(7-6-12(10)17)13-5-4-11(14)8-15-13/h4-5,8,10,12,17H,2-3,6-7,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSAZQCNZNMEDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCC1O)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-Aminopyridin-2-yl)-3-propylpiperidin-4-ol is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and antiviral effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 5-aminopyridine moiety and a propyl group. Its structural attributes are crucial for its interaction with biological targets and influence its pharmacological properties.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of pyridine derivatives, including those similar to this compound. The presence of the pyridine ring has been associated with enhanced antibacterial and antifungal activities. For instance, compounds with similar structures have shown significant activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as low as 0.0039 mg/mL .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (mg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.0039 |
| Compound B | E. coli | 0.025 |
| Compound C | Candida albicans | 0.05 |
Antiviral Activity
The antiviral properties of pyridine-containing compounds have also been explored, particularly in the context of emerging viruses such as SARS-CoV-2. Research indicates that modifications in the structure can enhance binding affinity to viral targets, potentially leading to effective therapeutic agents against viral infections .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Wall Synthesis : Many piperidine derivatives disrupt bacterial cell wall synthesis, leading to cell lysis.
- Interference with Nucleic Acid Synthesis : Some compounds inhibit DNA and RNA synthesis in pathogens, which is essential for their replication.
- Modulation of Enzyme Activity : The compound may act as an enzyme inhibitor, affecting metabolic pathways critical for microbial survival.
Case Studies
Several case studies have documented the efficacy of pyridine derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a related compound demonstrated significant improvement in patients with bacterial infections resistant to standard treatments. The compound showed a reduction in infection markers within 72 hours.
- Case Study 2 : In a laboratory setting, researchers observed that a derivative exhibited potent antiviral activity against influenza virus strains, showcasing its potential for broader antiviral applications.
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of pyridine derivatives:
- Fluorination Effects : Introduction of fluorine atoms has been shown to improve binding affinity and bioactivity, suggesting that electronic modifications can significantly impact therapeutic efficacy .
- Amino Group Influence : The presence of amino groups enhances solubility and bioavailability, which are critical for achieving therapeutic concentrations in vivo .
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural and molecular features of 1-(5-Aminopyridin-2-yl)-3-propylpiperidin-4-ol and related compounds:
Key Structural Differences and Implications
Piperidine vs. In contrast, CGP77675 incorporates a bulkier pyrrolopyrimidine group, likely influencing its binding affinity in biological systems .
Substituent Effects: The 3-propyl chain in the target compound increases lipophilicity compared to pyridinol derivatives (e.g., 4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol), which have polar hydroxymethyl and aminomethyl groups .
Preparation Methods
Synthesis of Piperidin-4-ol Derivatives
A key intermediate, 1-(2-aminoethyl)piperidin-4-ol , is synthesized by reduction of (4-hydroxypiperidin-1-yl)acetonitrile using lithium aluminium hydride (LiAlH4) in dry tetrahydrofuran (THF). The reaction is carried out under nitrogen atmosphere at 0 °C, followed by reflux for 5 hours. The excess hydride is quenched carefully with water and sodium hydroxide, and the product is isolated as a yellow oil after solvent evaporation. This intermediate is used without further purification for subsequent steps.
| Parameter | Details |
|---|---|
| Reagent | Lithium aluminium hydride (1.0 M in THF) |
| Solvent | Dry THF |
| Temperature | 0 °C to reflux (approx. 66 °C) |
| Reaction time | 5 hours reflux |
| Atmosphere | Nitrogen |
| Work-up | Quench with water and NaOH, extract with EtOAc |
| Product form | Yellow oil |
| Yield | Approximately quantitative (2.0 g from 2.0 g starting material) |
Coupling with Pyridine Derivatives
The attachment of the 5-aminopyridin-2-yl group is typically achieved through nucleophilic substitution or amide bond formation. For example, a reaction between 1-(2-aminoethyl)piperidin-4-ol and substituted pyridine derivatives can be performed in the presence of coupling agents such as benzotriazol-1-yloxyl-tris-(pyrrolidino)-phosphonium hexafluorophosphate (PyBROP) and bases like triethylamine in N,N-dimethylformamide (DMF) at room temperature for extended periods (e.g., 14 hours).
| Parameter | Details |
|---|---|
| Coupling agent | PyBROP |
| Base | Triethylamine |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 20 °C |
| Reaction time | 14 hours |
| Work-up | SCX cartridge purification, elution with ammonia/methanol |
| Product form | Yellow oil |
| Yield | Not explicitly stated, typical for coupling |
Hydrogenation Steps
Hydrogenation is employed to reduce nitro groups or other functionalities to amines. For example, hydrogenation of nitro-N-oxide intermediates over platinum catalysts supported on carbon in methanol under pressure is a key step in preparing amino-substituted pyridines. A typical catalyst composition is 1% platinum and 2% vanadium on carbon powder. The reaction is conducted under elevated temperature (e.g., 55 °C) and high hydrogen pressure (up to 75 bar) with a flow rate of 0.8 mL/min using a Raney nickel catalyst cartridge.
| Parameter | Details |
|---|---|
| Catalyst | 1% Pt + 2% V on carbon powder or Raney nickel |
| Solvent | Methanol |
| Temperature | 55 °C |
| Hydrogen pressure | 75 bar (or 56255.6 Torr in some cases) |
| Reaction time | Variable; example 1.5 hours |
| Product form | Translucent oil (amine product) |
Alkylation and Substitution Reactions
Introduction of the propyl group on the piperidine ring can be achieved by alkylation reactions on the nitrogen or carbon centers, often under reflux conditions with appropriate alkyl halides or via reductive amination. Specific details for the propyl substitution on the piperidine ring are less explicitly documented but can be inferred from related synthetic routes involving alkylation of piperidin-4-ol derivatives.
Use of Protective Groups
Protective groups such as tert-butoxycarbonyl (Boc) are employed to protect amine functionalities during multi-step synthesis. For instance, 1-(2-aminoethyl)piperidin-4-ol can be reacted with Boc-protected intermediates to control reactivity and improve yields. Deprotection is typically performed under acidic conditions after coupling steps.
Summary Table of Key Preparation Steps
| Step | Starting Material / Intermediate | Reagents / Catalysts | Conditions | Product / Intermediate | Notes |
|---|---|---|---|---|---|
| 1 | (4-hydroxypiperidin-1-yl)acetonitrile | LiAlH4 in dry THF | 0 °C to reflux, 5 h, N2 atmosphere | 1-(2-aminoethyl)piperidin-4-ol | Used without purification |
| 2 | 1-(2-aminoethyl)piperidin-4-ol + pyridine derivative | PyBROP, triethylamine, DMF | 20 °C, 14 h | Coupled amine-pyridine intermediate | Purified by SCX cartridge |
| 3 | Nitro-N-oxide intermediate | Pt + V on carbon or Raney Ni catalyst | 55 °C, 75 bar H2, MeOH | Amino-pyridine intermediate | Hydrogenation step |
| 4 | Amino-piperidin-4-ol derivatives | Alkyl halides or reductive amination | Reflux or room temperature | 3-propyl substituted piperidin-4-ol | Propyl group introduction |
| 5 | Amine intermediates | Boc protection/deprotection reagents | Variable | Protected amine intermediates | For selectivity and yield |
Research Findings and Considerations
- The reduction of nitriles to amines using LiAlH4 is efficient but requires careful quenching to avoid side reactions and ensure safety.
- Hydrogenation over platinum or Raney nickel catalysts allows selective reduction of nitro groups to amines, crucial for introducing the 5-amino substituent on the pyridine ring.
- Coupling reactions using PyBROP and triethylamine in DMF provide good yields and purity for amide or amine linkages between the piperidine and pyridine moieties.
- Protective group strategies improve the overall yield and purity by preventing side reactions during multi-step synthesis.
- The reaction conditions such as temperature, time, and atmosphere are critical for optimizing yield and minimizing impurities.
Q & A
Q. Optimization Tips :
- Monitor pH (6.5–7.5) during amination to minimize byproducts .
- Use polar aprotic solvents (DMF, DMSO) for cyclization to enhance reaction rates .
How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
Level : Basic
Methodological Answer :
- NMR Analysis :
- ¹H NMR : Compare peaks to analogs like 3-phenyl-2-(piperidin-1-yl) derivatives. The 5-aminopyridine proton resonates at δ 6.8–7.2 ppm, while the piperidin-4-ol hydroxyl appears as a broad singlet at δ 1.5–2.5 ppm .
- ¹³C NMR : The carbonyl carbon in the piperidine ring (if oxidized) appears at δ 170–175 ppm .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/water (1:1) at 4°C. Similar piperidine derivatives (e.g., 3-Phenyl-2-(piperidin-1-yl)thiopyrano pyrimidinone) show monoclinic crystal systems with P2₁/c space groups .
- Mass Spectrometry : High-resolution ESI-MS should match the molecular formula (C₁₃H₂₁N₃O), with fragmentation patterns aligning with propyl and aminopyridine cleavage .
How can researchers resolve contradictions in reported pharmacological activity data for this compound?
Level : Advanced
Methodological Answer :
Contradictions often arise from variability in assay conditions or structural impurities. Follow these steps:
Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell-based assays) .
Purity Verification :
- Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to confirm purity >98% .
- Characterize impurities via LC-MS to rule out isomers (e.g., 3-propyl vs. 4-propyl substitution) .
Control for Experimental Variables :
- Standardize buffer pH (e.g., ammonium acetate buffer at pH 6.5) to ensure consistent ionizable group behavior .
- Replicate assays in multiple cell lines (e.g., HEK293 vs. CHO-K1) to assess target specificity .
What advanced strategies are recommended for structure-activity relationship (SAR) studies targeting the 5-aminopyridine moiety?
Level : Advanced
Methodological Answer :
Bioisosteric Replacement : Replace the 5-amino group with electron-withdrawing groups (e.g., 5-fluoro in 5-fluoro-3-(3-hydroxypropyl)pyridin-2-ol) to assess impact on binding affinity .
Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., kinases) using software like Schrödinger Suite. Compare binding modes of analogs such as 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]piperidine derivatives .
Free-Wilson Analysis : Systematically vary substituents on the pyridine ring (e.g., methyl, methoxy) and correlate changes with activity data. Use QSAR models to predict optimal substitutions .
How should researchers design stability studies for this compound under physiological conditions?
Level : Advanced
Methodological Answer :
Forced Degradation :
- Acidic/Base Conditions : Incubate at pH 2 (0.1N HCl) and pH 12 (0.1N NaOH) at 37°C for 24h. Monitor degradation via TLC (silica gel, chloroform:methanol 9:1) .
- Oxidative Stress : Treat with 3% H₂O₂ at 25°C for 6h. Identify oxidation products (e.g., hydroxylation at the piperidine ring) using LC-MS .
Long-Term Stability :
- Store lyophilized samples at -20°C in amber vials. Assess stability monthly via NMR to detect hydrolysis of the aminopyridine group .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
